5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H9ClN2O4 |
|---|---|
Molecular Weight |
232.62 g/mol |
IUPAC Name |
5-[5-(chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O4/c9-3-4-1-2-5(14-4)6-10-11-7(15-6)8(12)13/h4-5H,1-3H2,(H,12,13) |
InChI Key |
FYHXRLOHQUPIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CCl)C2=NN=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound primarily involves the cyclization of hydrazide precursors derived from chloromethyl-substituted oxolane carboxylic acids with appropriate dehydrating agents to form the oxadiazole ring. The key steps include:
Preparation of 5-(chloromethyl)oxolane-2-carboxylic acid as a starting material, which contains the tetrahydrofuran ring bearing the chloromethyl substituent and carboxyl functionality.
Conversion of the carboxylic acid to the corresponding hydrazide by reaction with hydrazine hydrate under reflux conditions in ethanol or similar solvents.
Cyclodehydration of the hydrazide to form the 1,3,4-oxadiazole ring. This is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid (PPA). The reaction proceeds via intramolecular cyclization, closing the heterocyclic ring and yielding the target compound.
This synthetic strategy is consistent with well-established methods for 1,3,4-oxadiazole derivatives, which often rely on hydrazide intermediates and cyclodehydration chemistry.
Specific Reaction Conditions and Reagents
Hydrazide Formation: The chloromethyl-substituted oxolane carboxylic acid is refluxed with excess hydrazine hydrate in ethanol for several hours to yield the hydrazide intermediate.
Cyclization: The hydrazide is treated with phosphorus oxychloride under reflux (typically 6–7 hours) to induce cyclodehydration and ring closure, producing the oxadiazole ring system.
Purification: The crude product is quenched in ice, neutralized with sodium bicarbonate, and purified by recrystallization from methanol or by chromatographic techniques to achieve high purity.
Alternative Synthetic Approaches
Direct Cyclization of Diacylhydrazines: Some literature reports the use of diacylhydrazines cyclized with dehydrating agents like POCl3 or P2O5 to form oxadiazole rings, which could be adapted for derivatives bearing chloromethyl-oxolane substituents.
Oxidative Cyclization of N-Acylhydrazones: Oxidative cyclization methods using reagents such as bromine, cerium ammonium nitrate, or hypervalent iodine compounds have been demonstrated for related oxadiazoles and may offer alternative routes.
Reaction Analysis and Optimization
Reaction Monitoring and Characterization
Thin Layer Chromatography (TLC): Used to monitor the progress of hydrazide formation and cyclization.
Spectroscopic Methods: The final compound and intermediates are characterized by UV-Vis, IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.
Yield and Purity Considerations
The choice of dehydrating agent and reaction time significantly influences yield and purity.
Phosphorus oxychloride is favored for its efficiency in cyclodehydration but requires careful quenching and neutralization.
Recrystallization and chromatographic purification ensure removal of side products and unreacted starting materials.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | Conversion of acid to hydrazide | Typically 4–6 hours reflux |
| Cyclodehydration | Phosphorus oxychloride, reflux (6–7 h) | Ring closure to form oxadiazole | Requires careful quenching and neutralization |
| Purification | Recrystallization (methanol) or chromatography | Product isolation and purification | Ensures high purity for research use |
Research Discoveries and Applications
The chloromethyl group on the oxolane ring serves as a reactive handle for further derivatization, enabling synthesis of diverse functionalized oxadiazole derivatives.
The 1,3,4-oxadiazole ring imparts metabolic stability and hydrogen-bonding capacity, making the compound a valuable scaffold in medicinal chemistry.
Studies on related oxadiazole derivatives show significant biological activities, including antibacterial, antioxidant, and anticancer effects, suggesting potential pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
1,3,4-Oxadiazole Derivatives
5-[5-(Chloromethyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)-Pyridine ():
- This compound replaces the oxolane and carboxylic acid with a pyridine ring and 4-fluorophenyl group.
- Key Difference : The absence of oxolane and carboxylic acid reduces polarity but introduces aromaticity (pyridine) and fluorine-mediated lipophilicity.
- Biological Activity : Demonstrated anticancer activity against HeLa and HepG2 cell lines, highlighting the role of 1,3,4-oxadiazole in cytotoxicity .
- Ethyl 5-(4-Chloro-2-Phenoxy-phenyl)-1,3,4-Oxadiazole-2-carboxylate (): Features a phenoxyphenyl substituent and an ethyl ester group instead of carboxylic acid. Key Difference: The ester group may enhance membrane permeability compared to the carboxylic acid, but it is prone to hydrolysis in vivo.
1,2,4-Oxadiazole Derivatives
- 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid ():
- The oxadiazole isomer (1,2,4) is substituted with a chlorothiophene and carboxylic acid.
- Key Difference : The 1,2,4-oxadiazole isomer exhibits distinct electronic properties and hydrogen-bonding patterns compared to 1,3,4-oxadiazoles. Molecular weight (230.63) is lower due to the thiophene substituent .
Heterocycle Replacements
- 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic Acid (): Replaces the 1,3,4-oxadiazole with a 1,3-oxazole ring. Physical properties include a melting point of 125–127°C and boiling point of 349.6°C, suggesting higher thermal stability compared to oxadiazole derivatives .
Functional Group Modifications
- 2-{[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic Acid (): Substitutes the carboxylic acid with a sulfanyl acetic acid group. Molecular weight is 230.24, slightly lower than the target compound .
Comparative Data Table
Key Findings and Implications
- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution, a feature exploited in to synthesize amine derivatives with anticancer activity .
- Solubility : Carboxylic acid groups (target compound, ) enhance aqueous solubility compared to esters () or amides ().
- Biological Relevance : 1,3,4-Oxadiazoles are frequently used in drug design due to their stability and hydrogen-bonding capacity, as seen in ’s cytotoxic derivatives.
Biological Activity
5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by the presence of a chloromethyl group and an oxadiazole ring, this compound exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C8H9ClN2O4, with a molecular weight of approximately 232.62 g/mol. The unique structure includes:
- An oxadiazole ring, known for its diverse biological activities.
- A chloromethyl group that enhances reactivity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds in the oxadiazole family exhibit significant antioxidant properties. For instance, studies on related oxadiazole derivatives have shown promising results in scavenging free radicals. The compound this compound is hypothesized to possess similar capabilities due to its structural characteristics.
| Compound | IC50 (µg/mL) | % Inhibition at 100 µg/mL |
|---|---|---|
| Ascorbic Acid (control) | 6.13 | 87.21 |
| Oxadiazole Derivative | 25.35 | 80.23 |
This data suggests that while the compound is effective in inhibiting free radicals, it is less potent than ascorbic acid as a standard antioxidant .
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory potential of oxadiazole derivatives. The compound showed significant reduction in edema volume in animal models when compared to standard anti-inflammatory drugs like ibuprofen.
| Treatment | Dose (mg/kg) | Edema Reduction (%) |
|---|---|---|
| This compound | 10 | 79.83 ± 4.04 |
| Ibuprofen (control) | 10 | 84.71 ± 2.77 |
These results indicate that the compound effectively reduces inflammation and may serve as a viable alternative to conventional anti-inflammatory agents .
The biological activity of this compound can be attributed to:
- Covalent Bond Formation : The chloromethyl group can interact with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.
- Receptor Modulation : The oxadiazole ring may interact with various receptors involved in inflammatory and oxidative stress pathways.
Case Studies
- Antioxidant and Anti-inflammatory Screening : A study evaluated several oxadiazole derivatives for their antioxidant and anti-inflammatory properties using both in vitro and in vivo models. The findings indicated that compounds with similar structures exhibited significant antioxidant activity and reduced inflammation in animal models .
- Antimicrobial Resistance : Research has highlighted the need for new antimicrobial agents due to rising resistance levels. Oxadiazoles have been shown to possess broad-spectrum activity against various pathogens, indicating their potential role in addressing this global health issue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
